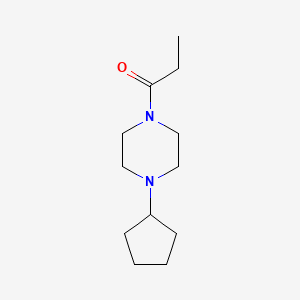

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

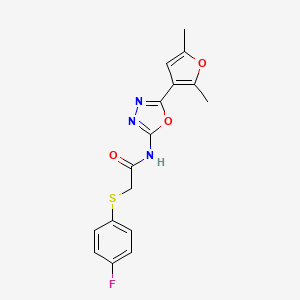

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of piperazine and has been found to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, featuring structures similar to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, has demonstrated potential anticonvulsant properties. These compounds, by combining chemical fragments of established antiepileptic drugs, have shown broad spectra of activity in preclinical seizure models, indicating their promise as new antiepileptic agents with high protective indexes and safety profiles superior to some clinically relevant drugs (Kamiński et al., 2015).

Biodistribution Studies for Anti-Chagas Treatment

A study involving amide-containing thiazoles related to this compound demonstrated their potential as drugs for treating Chagas disease. A BODIPY-fluorophore-based probe was developed for in vivo biodistribution studies, offering insights into administration routes and regimens for treating Chagas disease with these compounds (Rodríguez et al., 2017).

Xanthine Oxidase Inhibition and Anti-inflammatory Effects

Cyclodidepsipeptides, structurally related to this compound, have been evaluated for their inhibitory activity against xanthine oxidase and their anti-inflammatory response. These compounds offer a promising approach for treating gout and other conditions associated with excessive uric acid production or inflammation, demonstrating excellent inhibitory effects and potential therapeutic benefits (Šmelcerović et al., 2013).

Dual Action in Antidepressant Activity

Research on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, closely related to this compound, showed significant potential in treating depression. These compounds exhibit dual pharmacological profiles by inhibiting serotonin reuptake and antagonizing 5-HT1A receptors, suggesting a rapid and pronounced enhancement in serotoninergic neurotransmission for effective depression treatment (Martínez-Esparza et al., 2001).

HIV-1 Attachment Inhibition

A study on 4-fluoro-6-azaindole derivatives, structurally akin to this compound, found these compounds to be potent HIV-1 attachment inhibitors. They target the viral envelope protein gp120, providing a new avenue for HIV treatment with improved pharmacokinetic properties (Regueiro-Ren et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-cyclopentylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCWCBMFFNCSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)